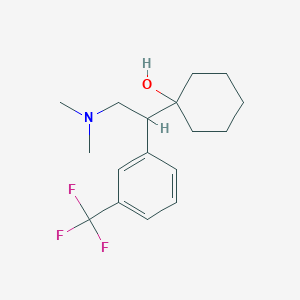![molecular formula C26H22Cl2FNO4 B10793309 (2-(2,4-Dichlorophenyl)-6-fluoro-2-(4-methoxyphenyl)benzo[d][1,3]dioxol-5-yl)(piperidin-1-yl)methanone](/img/structure/B10793309.png)
(2-(2,4-Dichlorophenyl)-6-fluoro-2-(4-methoxyphenyl)benzo[d][1,3]dioxol-5-yl)(piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2-(2,4-dichlorophenyl)-6-fluoro-2-(4-methoxyphenyl)benzo[d][1,3]dioxol-5-yl)(piperidin-1-yl)methanone is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2,4-dichlorophenyl)-6-fluoro-2-(4-methoxyphenyl)benzo[d][1,3]dioxol-5-yl)(piperidin-1-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d][1,3]dioxole core, followed by the introduction of the 2,4-dichlorophenyl and 4-methoxyphenyl groups. The final step involves the attachment of the piperidin-1-yl group to the methanone moiety. Common reagents used in these reactions include halogenating agents, fluorinating agents, and methoxylating agents under controlled conditions such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods also focus on optimizing reaction conditions to minimize by-products and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(2-(2,4-dichlorophenyl)-6-fluoro-2-(4-methoxyphenyl)benzo[d][1,3]dioxol-5-yl)(piperidin-1-yl)methanone: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and nucleophiles such as amines and thiols. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve desired products.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions may result in various substituted derivatives.
Scientific Research Applications
(2-(2,4-dichlorophenyl)-6-fluoro-2-(4-methoxyphenyl)benzo[d][1,3]dioxol-5-yl)(piperidin-1-yl)methanone: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2-(2,4-dichlorophenyl)-6-fluoro-2-(4-methoxyphenyl)benzo[d][1,3]dioxol-5-yl)(piperidin-1-yl)methanone involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2-(2,4-dichlorophenyl)-6-fluoro-2-(4-methoxyphenyl)benzo[d][1,3]dioxol-5-yl)(piperidin-1-yl)methanone: shares structural similarities with other compounds such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride and layered Mg3Sb2 .
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and its potential applications across various fields. Its distinct structure allows for unique interactions with biological targets and chemical reagents, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C26H22Cl2FNO4 |
|---|---|
Molecular Weight |
502.4 g/mol |
IUPAC Name |
[2-(2,4-dichlorophenyl)-6-fluoro-2-(4-methoxyphenyl)-1,3-benzodioxol-5-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C26H22Cl2FNO4/c1-32-18-8-5-16(6-9-18)26(20-10-7-17(27)13-21(20)28)33-23-14-19(22(29)15-24(23)34-26)25(31)30-11-3-2-4-12-30/h5-10,13-15H,2-4,11-12H2,1H3 |
InChI Key |
DQAAJRWQFIWYBX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(OC3=C(O2)C=C(C(=C3)C(=O)N4CCCCC4)F)C5=C(C=C(C=C5)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Cyclohexanol, 1-[1-(3-chlorophenyl)-2-(4-methyl-1-piperazinyl)ethyl]-](/img/structure/B10793241.png)

![(-)-1-{(1S)-2-(4-Methylpiperazin-1-yl)-1-[3-(trifluoromethoxy)phenyl]ethyl}cyclohexanol Dihydrocholoride](/img/structure/B10793243.png)
![1-[1-(3-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]cyclohexanol Dihydrocholoride](/img/structure/B10793248.png)

![1-{2-(4-Methylpiperazin-1-yl)-1-[4-(trifluoromethoxy)phenyl]ethyl}cyclohexanol Dihydrocholoride](/img/structure/B10793257.png)
![7-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline](/img/structure/B10793261.png)
![(6-Fluoro-2,2-diphenyl-benzo[1,3]dioxol-5-yl)-morpholin-4-yl-methanone](/img/structure/B10793270.png)

![Cyclohexanol, 1-[1-(3-chlorophenyl)-2-(4-methyl-1-piperazinyl)ethyl]-](/img/structure/B10793291.png)
![1-[1-(3-Fluorophenyl)-2-piperazin-1-ylethyl]cyclohexanol Dihydrochloride](/img/structure/B10793296.png)

![(6-Fluoro-2,2-bis(4-fluorophenyl)benzo[d][1,3]dioxol-5-yl)(piperidin-1-yl)methanone](/img/structure/B10793315.png)
